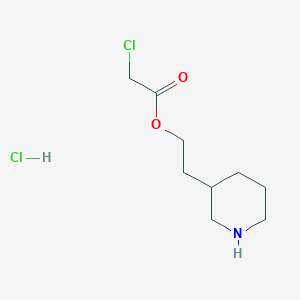

2-(3-Piperidinyl)ethyl 2-chloroacetate hydrochloride

Descripción general

Descripción

2-(3-Piperidinyl)ethyl 2-chloroacetate hydrochloride is a chemical compound with the molecular formula C9H17Cl2NO2 It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Piperidinyl)ethyl 2-chloroacetate hydrochloride typically involves the reaction of 3-piperidinol with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction. The product is then purified and converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The purification process may involve crystallization or distillation techniques to ensure high purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

2-(3-Piperidinyl)ethyl 2-chloroacetate hydrochloride undergoes various chemical reactions, including:

Nucleophilic substitution: The chloroacetate group can be substituted by nucleophiles such as amines or thiols.

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Oxidation and Reduction: The piperidine ring can undergo oxidation to form piperidones or reduction to form piperidines with different substituents.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Nucleophilic substitution: Substituted piperidine derivatives.

Hydrolysis: 3-piperidinol and chloroacetic acid.

Oxidation: Piperidone derivatives.

Reduction: Reduced piperidine derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound is primarily studied for its pharmacological properties, particularly its interactions with neurotransmitter systems. The piperidine structure is known for its ability to modulate acetylcholine receptors, which are crucial in various neurological conditions.

Case Studies and Research Findings

- Neurological Disorders : Research has indicated that 2-(3-Piperidinyl)ethyl 2-chloroacetate hydrochloride may exhibit anticholinergic effects, making it a candidate for treating conditions like Parkinson's disease and other movement disorders. For instance, studies have shown that structural analogs of piperidine derivatives can modify disease progression in models of Parkinson's disease by affecting synaptic functions related to alpha-synuclein aggregation .

- Antimicrobial Applications : The compound has also been explored for its efficacy against various pathogens. Antimicrobial agents derived from piperidine structures have shown promise in combating resistant strains of bacteria, including Staphylococcus aureus .

Synthesis and Chemical Properties

The synthesis of this compound typically involves nucleophilic substitution reactions. The chloroacetate group reacts with various nucleophiles, leading to the formation of diverse derivatives that may enhance its pharmacological profile.

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique properties of this compound against structurally similar compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2-(4-Piperidinyl)ethyl 2-chloroacetate | Similar core structure; different substitution | Notable anticholinergic activity |

| Ethyl chloroacetate | Lacks nitrogen heterocycle; simpler structure | Primarily used as a solvent |

This table illustrates how slight modifications in the chemical structure can lead to significant differences in biological activity and therapeutic potential.

Future Directions and Research Opportunities

Given its potential applications, further research is warranted to explore the full spectrum of biological activities associated with this compound. Future studies could focus on:

- Mechanistic Studies : Understanding the exact mechanisms by which this compound interacts with neurotransmitter systems.

- Clinical Trials : Conducting trials to evaluate its efficacy and safety in human subjects for neurological conditions.

- Formulation Development : Investigating the formulation of this compound in drug delivery systems to enhance bioavailability and therapeutic outcomes.

Mecanismo De Acción

The mechanism of action of 2-(3-Piperidinyl)ethyl 2-chloroacetate hydrochloride involves its interaction with biological targets such as enzymes and receptors. The piperidine ring can mimic the structure of natural ligands, allowing it to bind to specific sites on enzymes or receptors. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

2-(3-Piperidinyl)ethyl acetate: Lacks the chloro group, making it less reactive in nucleophilic substitution reactions.

2-(3-Piperidinyl)ethyl 2-bromoacetate: Similar structure but with a bromo group, which can lead to different reactivity and biological activity.

3-Piperidinol: The parent compound, which lacks the ester and chloro groups, making it less versatile in synthetic applications.

Uniqueness

2-(3-Piperidinyl)ethyl 2-chloroacetate hydrochloride is unique due to its chloroacetate group, which provides a reactive site for further chemical modifications. This makes it a valuable intermediate in the synthesis of a wide range of compounds with potential biological activity.

Actividad Biológica

2-(3-Piperidinyl)ethyl 2-chloroacetate hydrochloride is an organic compound with significant potential in medicinal chemistry, particularly due to its structural features that include a piperidine ring and a chloroacetate moiety. This compound is primarily explored for its interactions with neurotransmitter systems and its potential therapeutic applications.

- Molecular Formula : C₉H₁₄ClN₁O₂

- CAS Number : 1220020-73-4

- Classification : Alkyl halides and amine derivatives

The biological activity of this compound is largely attributed to its ability to interact with various neurotransmitter receptors, particularly muscarinic and nicotinic acetylcholine receptors. The piperidine structure enhances binding affinity, facilitating modulation of synaptic transmission and influencing neurochemical pathways.

Key Mechanisms:

- Receptor Interaction : The compound may mimic neurotransmitters, leading to activation or inhibition of receptor pathways.

- Enzyme Modulation : It has been suggested that the compound can affect enzyme activity, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in cholinergic signaling.

Biological Activity Overview

Research indicates that compounds containing piperidine structures often exhibit notable pharmacological activities. Below are specific areas where this compound has shown potential:

1. Cancer Therapy

Recent studies have highlighted the anticancer properties of piperidine derivatives. For instance, certain piperidine compounds have demonstrated cytotoxic effects against various cancer cell lines, including FaDu hypopharyngeal tumor cells, showing enhanced apoptosis induction compared to standard treatments like bleomycin .

2. Neurodegenerative Diseases

The compound's ability to inhibit AChE suggests potential applications in treating Alzheimer's disease. Piperidine derivatives have been associated with improved brain exposure and dual inhibition of cholinesterase enzymes, which are vital for cognitive function .

Case Studies

Several studies illustrate the biological effects and therapeutic potentials of similar piperidine compounds:

Propiedades

IUPAC Name |

2-piperidin-3-ylethyl 2-chloroacetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16ClNO2.ClH/c10-6-9(12)13-5-3-8-2-1-4-11-7-8;/h8,11H,1-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYWIOHGBSJTOAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CCOC(=O)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.